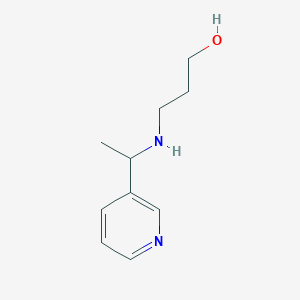

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is an organic compound that features a pyridine ring attached to an ethylamino group, which is further connected to a propanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineethanamine with 3-chloropropanol under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-pyridineethanamine and 3-chloropropanol.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 3-pyridineethanamine is dissolved in a suitable solvent, such as ethanol or methanol. 3-chloropropanol is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for several hours, typically 12-24 hours, at room temperature.

Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

2.1 Oxidation Reactions

The hydroxyl group (-OH) on the propanol chain is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can convert the primary alcohol to a carboxylic acid or ketone .

Example Reaction Pathway:

C10H16N2O+KMnO4→C10H14N2O2(ketone)orC9H12N2O2(carboxylic acid)

2.2 Reduction Reactions

The pyridine ring can undergo hydrogenation under catalytic conditions (e.g., Pd/C, H₂) to form a piperidine derivative. This reaction modifies the aromaticity and may enhance solubility .

Example Reaction Pathway:

C10H16N2O+H2(Pd C)→C10H20N2O(piperidine derivative)

2.3 Substitution Reactions

The ethylamino group (-NH-CH₂-CH₃) can participate in nucleophilic substitution (e.g., alkylation or acylation). For instance, reaction with acetyl chloride forms an amide derivative .

Example Reaction Pathway:

C10H16N2O+CH3COCl→C12H18N2O2(amide)

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Major Product | Key Functional Group Modified |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone or carboxylic acid | Hydroxyl (-OH) |

| Reduction | H₂, Pd/C | Piperidine derivative | Pyridine ring |

| Substitution | Acetyl chloride, base | N-Acetylated derivative | Ethylamino (-NH-CH₂-CH₃) |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is C10H16N2O, with a molecular weight of approximately 168.25 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, making it a suitable candidate for drug development.

Pharmacological Applications

1. Anticancer Activity

Research has shown that compounds containing pyridine moieties can exhibit anticancer properties. For instance, studies focused on inhibitors of polo-like kinase 1 (Plk1), a target in cancer therapy, have identified similar pyridine derivatives that effectively inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance potency and selectivity against cancer cells while minimizing off-target effects .

2. Neuroprotective Effects

Pyridine derivatives have also been investigated for their neuroprotective properties. Compounds similar to this compound have shown promise in preclinical models for neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring followed by alkylation reactions to introduce the propanol group. The mechanism of action often involves interaction with specific protein targets, leading to modulation of cellular pathways associated with disease states.

Case Studies

Case Study 1: Inhibition of Plk1

A notable study explored the use of pyridine-based compounds as inhibitors of Plk1. The results indicated that these compounds could selectively inhibit the protein-protein interactions essential for mitotic progression in cancer cells. The study highlighted the potential of these inhibitors to induce apoptosis selectively in cancerous cells while sparing normal cells .

Case Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of pyridine derivatives in rodent models of Alzheimer's disease. The findings suggested that these compounds could significantly reduce amyloid-beta accumulation and improve cognitive function, indicating their potential as therapeutic agents for neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyridine ring and ethylamino group are key structural features that contribute to its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol can be compared with other similar compounds, such as:

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol: This compound has a similar structure but with the pyridine ring attached at the 2-position. It may exhibit different chemical and biological properties due to the positional isomerism.

3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol: This compound has the pyridine ring attached at the 4-position. The change in position may affect its reactivity and biological activity.

3-(1-Pyridin-3-yl-methylamino)-propan-1-ol: This compound has a methyl group instead of an ethyl group attached to the amino group. The difference in alkyl chain length may influence its chemical and biological properties.

Activité Biologique

3-(1-Pyridin-3-yl-ethylamino)-propan-1-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O, with a molecular weight of approximately 194.27 g/mol. The compound features a pyridine ring, an ethylamino group, and a propanol moiety, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds with active sites, while the pyridine ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to significant biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various microbial strains, including bacteria and fungi. Its effectiveness against Candida albicans has been particularly noted, suggesting potential applications in treating fungal infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The specific molecular targets involved in these processes are currently under investigation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study reported that this compound demonstrated significant inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) lower than that of standard antifungal agents like fluconazole .

- Enzyme Interaction Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. This property is crucial for its potential application in drug development aimed at metabolic disorders .

- Pharmacological Applications : The compound is being explored as a precursor for synthesizing novel pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its structural characteristics make it a valuable candidate for further pharmacological studies .

Summary of Research Findings

Propriétés

IUPAC Name |

3-(1-pyridin-3-ylethylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9(12-6-3-7-13)10-4-2-5-11-8-10/h2,4-5,8-9,12-13H,3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOKAVFRPPOWHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.